molecular formula C24H27ClF3N5 B11344033 3-(2-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-(2-Chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11344033
M. Wt: 478.0 g/mol
InChI Key: VJXMLULPGRQFGW-UHFFFAOYSA-N
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Description

1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-cyclohexylpiperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a trifluoromethyl group, and a cyclohexylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-cyclohexylpiperazine typically involves multi-step reactions. One common approach is the condensation of 2-chlorobenzaldehyde with 5-methyl-2-(trifluoromethyl)pyrazole to form an intermediate, which is then cyclized with guanidine to yield the pyrazolo[1,5-a]pyrimidine core. This core is subsequently reacted with 4-cyclohexylpiperazine under appropriate conditions to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-cyclohexylpiperazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-cyclohexylpiperazine involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[3-(2-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-4-cyclohexylpiperazine: Lacks the trifluoromethyl group.

    1-[3-(2-Chlorophenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-cyclohexylpiperazine: Lacks the methyl group.

Uniqueness

The presence of both the trifluoromethyl and methyl groups in 1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-cyclohexylpiperazine imparts unique chemical and biological properties. These groups can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from similar compounds.

Properties

Molecular Formula

C24H27ClF3N5

Molecular Weight

478.0 g/mol

IUPAC Name

3-(2-chlorophenyl)-7-(4-cyclohexylpiperazin-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C24H27ClF3N5/c1-16-15-20(32-13-11-31(12-14-32)17-7-3-2-4-8-17)33-23(29-16)21(22(30-33)24(26,27)28)18-9-5-6-10-19(18)25/h5-6,9-10,15,17H,2-4,7-8,11-14H2,1H3

InChI Key

VJXMLULPGRQFGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C(F)(F)F)C5=CC=CC=C5Cl

Origin of Product

United States

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